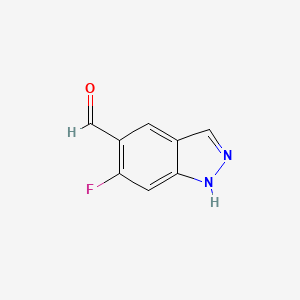
6-氟-1H-吲唑-5-甲醛
概述
描述
6-Fluoro-1H-indazole-5-carbaldehyde is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the structure enhances the compound’s stability and bioavailability, making it a valuable molecule for various applications.
科学研究应用
6-Fluoro-1H-indazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
生化分析
Biochemical Properties
6-fluoro-1H-indazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 6-fluoro-1H-indazole-5-carbaldehyde to the active site of the enzyme. This compound’s ability to inhibit enzyme activity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
6-fluoro-1H-indazole-5-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes. These changes in gene expression can lead to alterations in cellular metabolism, impacting processes such as energy production, biosynthesis, and cell growth .
Molecular Mechanism
The molecular mechanism of 6-fluoro-1H-indazole-5-carbaldehyde involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. For instance, it can inhibit enzyme activity by binding to the active site and preventing substrate binding. Additionally, 6-fluoro-1H-indazole-5-carbaldehyde can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of target genes. These molecular interactions are often mediated by hydrogen bonds, hydrophobic interactions, and other non-covalent interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-fluoro-1H-indazole-5-carbaldehyde can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-fluoro-1H-indazole-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 6-fluoro-1H-indazole-5-carbaldehyde vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. These dosage-dependent effects are crucial for determining the therapeutic potential and safety profile of 6-fluoro-1H-indazole-5-carbaldehyde .
Metabolic Pathways
6-fluoro-1H-indazole-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have different biological activities. The metabolic pathways of 6-fluoro-1H-indazole-5-carbaldehyde can influence its overall biological effects, including its potency, duration of action, and potential toxicity .
Transport and Distribution
The transport and distribution of 6-fluoro-1H-indazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 6-fluoro-1H-indazole-5-carbaldehyde within cells can influence its biological activity and effectiveness .
Subcellular Localization
6-fluoro-1H-indazole-5-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1H-indazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 6-fluoro-1H-indazole-5-carbaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 6-Fluoro-1H-indazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 6-Fluoro-1H-indazole-5-carboxylic acid.
Reduction: 6-Fluoro-1H-indazole-5-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 6-fluoro-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of biological pathways.
相似化合物的比较
1H-indazole-5-carbaldehyde: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
6-Chloro-1H-indazole-5-carbaldehyde: Contains a chlorine atom instead of fluorine, which affects its reactivity and stability.
6-Bromo-1H-indazole-5-carbaldehyde: Similar to the chloro derivative but with a bromine atom, leading to variations in its chemical behavior.
Uniqueness: The presence of the fluorine atom in 6-fluoro-1H-indazole-5-carbaldehyde enhances its stability and bioavailability compared to its non-fluorinated counterparts. This makes it a more attractive candidate for drug development and other applications.
属性
IUPAC Name |
6-fluoro-1H-indazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWTYNPFUNLQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

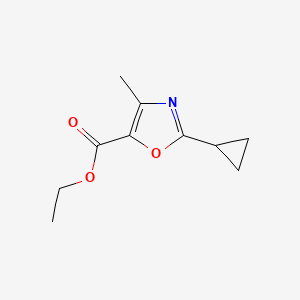


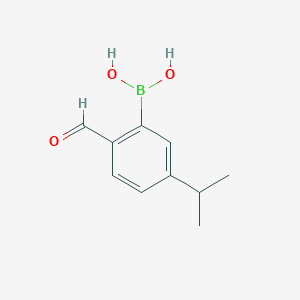
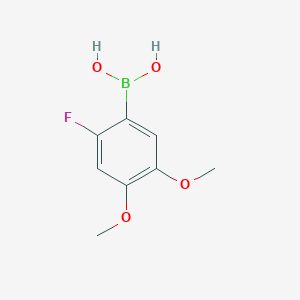
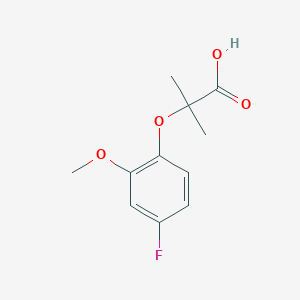

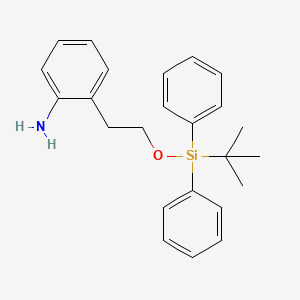

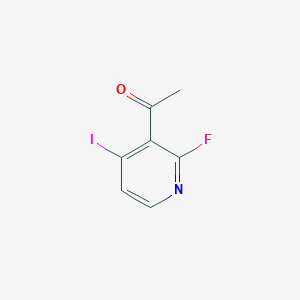
![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)
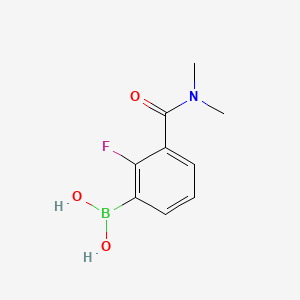
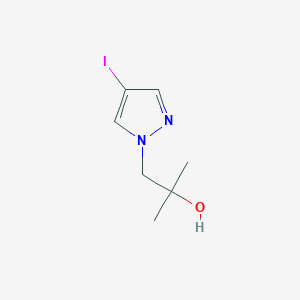
![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)
